molecular formula C13H13NO B1315285 (2-Anilinophenyl)methanol CAS No. 53044-24-9

(2-Anilinophenyl)methanol

Cat. No.: B1315285
CAS No.: 53044-24-9
M. Wt: 199.25 g/mol
InChI Key: ULYQVUSFLDDMAB-UHFFFAOYSA-N
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Description

(2-Anilinophenyl)methanol is a chemical compound with the molecular formula C13H13NO. It is a white crystalline solid that has garnered significant interest due to its unique physical and chemical properties. This compound is commonly used in various fields including medical, environmental, and industrial research.

Scientific Research Applications

(2-Anilinophenyl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

Methanol is toxic and can be harmful if ingested, inhaled, or absorbed through the skin . Anilinophenyl compounds, like many organic compounds, may also pose hazards, depending on their specific structure and properties.

Future Directions

Research into methanol is ongoing, with a focus on its potential as a renewable energy source . Anilinophenyl compounds, due to their versatility, are likely to continue to be important in the synthesis of various pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Anilinophenyl)methanol can be synthesized through several methods. One common method involves the reaction of aniline with benzaldehyde using the Mannich reaction. This reaction typically requires acidic conditions and a suitable catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these industrial processes are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(2-Anilinophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone derivatives, while reduction can produce various alcohols.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzyl alcohol: Shares a similar structure but differs in its functional groups and reactivity.

    Benzyl alcohol: Another related compound with different chemical properties and applications.

Uniqueness

(2-Anilinophenyl)methanol is unique due to its specific combination of aniline and phenylmethanol moieties, which confer distinct physical and chemical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

(2-anilinophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c15-10-11-6-4-5-9-13(11)14-12-7-2-1-3-8-12/h1-9,14-15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYQVUSFLDDMAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70506766
Record name (2-Anilinophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53044-24-9
Record name (2-Anilinophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(phenylamino)phenyl]methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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